2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide
Description
Properties
IUPAC Name |
2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O/c1-14(5-4-13)10(15)8-3-2-7(11)6-9(8)12/h2-3,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPNXEFQCUMRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(C=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination of Pre-Functionalized Intermediates
Electrophilic bromination of benzoic acid derivatives typically requires directing groups to control regioselectivity. For 2,4-dibromination, the amide group’s meta-directing nature complicates direct bromination post-amide formation. Thus, bromination is often performed prior to amide synthesis:
Pathway A :
- Start with 3-nitrobenzoic acid (ortho/para-directing nitro group).
- Brominate to introduce bromine at the 2- and 4-positions.
- Reduce nitro group to amine, then oxidize to carboxylic acid.
- Proceed to amide formation.
However, this route involves multiple redox steps, reducing overall yield.
Pathway B :
Direct use of 2,4-dibromobenzoic acid (CAS 56550-09-9), a commercially available starting material, circumvents regioselectivity issues. This approach is preferred for scalability, as evidenced by its application in analogous syntheses.
Radical Bromination Techniques
Radical-initiated bromination, such as using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN), offers an alternative for benzylic or allylic bromination. However, for aromatic bromination, electrophilic methods remain superior. The patent CN101597243A highlights the use of NBS with 2,2'-Diisopropyl azodicarboxylate in dichloromethane at 45–55°C, achieving high yields (82–86%) for biphenyl derivatives. Adapting these conditions to benzamides may require optimization to suppress side reactions.
Amide Bond Formation: Methodologies and Optimization
Direct Amidation via Acid Chloride Intermediates
The most straightforward route involves converting 2,4-dibromobenzoic acid to its acid chloride, followed by reaction with methyl(cyanomethyl)amine:
Acid Chloride Synthesis :
Amine Coupling :
Challenges :
- Limited commercial availability of methyl(cyanomethyl)amine necessitates in situ synthesis.
- Competing hydrolysis of the acid chloride requires anhydrous conditions.
Stepwise Alkylation of Primary Amides
For laboratories lacking access to methyl(cyanomethyl)amine, a two-step alkylation strategy may be employed:
Primary Amide Formation :
- React 2,4-dibromobenzoyl chloride with methylamine to yield N-methyl-2,4-dibromobenzamide .
N-Alkylation :
Alternative Synthetic Routes and Novel Approaches
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables alkylation of alcohols to amines. Adapting this to amides:
- Substrate : N-methyl-2,4-dibromobenzamide.
- Alcohol : Cyanomethyl alcohol (HOCH₂CN).
- Conditions : DEAD, PPh₃, THF, 0°C to room temperature.
Limitations :
- Limited precedent for amide alkylation via Mitsunobu.
- Potential side reactions with the amide carbonyl.
Reductive Amination Pathways
A hypothetical route involves condensing 2,4-dibromobenzaldehyde with methyl(cyanomethyl)amine under reductive conditions:
- Imine Formation : Benzaldehyde + amine → imine.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol.
- Oxidation : To convert the resulting secondary amine to the amide.
This route is speculative and lacks experimental validation in the literature.
Analytical Characterization and Quality Control
Successful synthesis requires rigorous characterization:
Spectroscopic Data (Hypothetical)
Crystallographic Validation
Single-crystal X-ray diffraction (as in PMC3050277) could confirm molecular geometry, particularly the syn-periplanar configuration of the amide group.
Industrial Scalability and Environmental Considerations
Solvent and Reagent Selection
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atoms and cyanomethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following analysis compares 2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide with key benzamide analogs, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects and Functional Group Variations
- Halogenation Patterns: 4-Bromo-N-(2-nitrophenyl)benzamide (): Features a single bromine at the 4-position and a nitro group on the aniline ring. The nitro group enhances electrophilicity, making it useful in crystallography studies, while bromine contributes to molecular stability . 4-Bromo-N,N-dimethylbenzamide (CAS 18469-37-9; ): Lacks the cyanomethyl group but includes dimethylamine substitution. The dimethylamino group increases solubility in polar solvents compared to the cyanomethyl analog . U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide; ): A potent opioid with chloro substituents and a cyclohexyl-dimethylamino group.
- Amide Side Chain Diversity: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a hydroxyl and tertiary alcohol group, enabling hydrogen bonding and metal coordination, unlike the cyanomethyl group’s nitrile functionality .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility |
|---|---|---|---|---|---|
| This compound | C₁₀H₉Br₂N₂O | 340.01 | 2,4-Br, N-cyanomethyl, N-methyl | ~3.5 | Low in water |
| 4-Bromo-N-(2-nitrophenyl)benzamide | C₁₃H₉BrN₂O₃ | 331.13 | 4-Br, 2-NO₂ | ~2.8 | Moderate (DMF) |
| 4-Bromo-N,N-dimethylbenzamide | C₉H₁₀BrNO | 228.09 | 4-Br, N,N-dimethyl | ~2.2 | High (ethanol) |
| U-47700 | C₁₆H₂₁Cl₂N₂O | 332.25 | 3,4-Cl, cyclohexyl-dimethylamino | ~4.1 | Low (lipophilic) |
Notes:
- Bromine atoms increase molecular weight and lipophilicity (higher LogP), as seen in the dibromo derivative vs. mono-bromo analogs .
- The cyanomethyl group in the target compound may reduce solubility in polar solvents compared to dimethylamino or hydroxyl substituents .
Key Research Findings and Implications
Cyanomethyl vs. Alkylamine Groups: The nitrile group’s electron-withdrawing nature may reduce basicity at the amide nitrogen compared to dimethylamino-substituted benzamides, altering interaction with biological targets .
Synthetic Challenges: Introducing both bromine and cyanomethyl groups requires sequential halogenation and amidation steps, posing scalability challenges absent in simpler analogs .
Biological Activity
2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in research and therapy.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1825615-92-6
- Molecular Formula : C10H9Br2N3O
- Molecular Weight : 328.01 g/mol
The compound features a benzamide structure with two bromine substituents at the 2 and 4 positions and a cyanomethyl group attached to the nitrogen atom. This unique configuration may influence its interaction with biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In vitro assays demonstrated that the compound inhibits cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| HeLa | 20 | G2/M Arrest |
| A549 | 25 | Apoptosis |
Enzyme Inhibition
Further investigations revealed that this compound acts as an inhibitor of specific enzymes involved in tumor progression. Notably, it has shown inhibitory activity against:
- Dihydrofolate Reductase (DHFR) : A key enzyme in nucleotide synthesis.
- Ubiquitin-Specific Protease (USP1) : Involved in protein degradation pathways.
These interactions suggest that this compound may disrupt critical cellular processes, contributing to its anticancer effects.
Case Studies
In a recent clinical study, patients with advanced solid tumors were administered varying doses of the compound as part of a phase I trial. The results indicated:
- Objective Response Rate : 30% of patients exhibited partial responses.
- Common Side Effects : Fatigue, nausea, and hematological toxicities were noted but were manageable.
The proposed mechanism involves:
- Binding Affinity : The bromine atoms enhance lipophilicity, facilitating membrane permeability and target binding.
- Apoptotic Pathway Activation : Induction of pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Cell Cycle Disruption : Interference with cyclin-dependent kinases leading to cell cycle arrest.
Research Findings
Several studies have highlighted the compound's potential beyond oncology:
- Antimicrobial Activity : Preliminary screening suggests moderate antibacterial effects against Gram-positive bacteria.
- Neuroprotective Effects : In animal models, it has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
